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Introduction
Canocapavir (ZM-H1505R) is an investigational, orally administered, small-molecule antiviral

agent under development for the treatment of chronic hepatitis B (CHB).[1][2] It belongs to a

class of drugs known as capsid assembly modulators (CAMs) or core protein allosteric

modulators (CpAMs).[3][4] Structurally, Canocapavir is a novel pyrazole compound,

distinguishing it from other reported CAMs.[2][3][5] Early preclinical and clinical research

indicates that Canocapavir is a potent inhibitor of hepatitis B virus (HBV) replication,

demonstrating a favorable safety and pharmacokinetic profile.[4][6] This document provides a

detailed overview of the early research findings, focusing on its mechanism of action,

experimental protocols, and quantitative data from preclinical and clinical studies.

Mechanism of Action
Canocapavir functions as a Type II CpAM, targeting the HBV core protein (HBc).[3][7] Its

primary mechanism involves accelerating the kinetics of capsid assembly, which leads to the

formation of non-functional, empty capsids that lack pregenomic RNA (pgRNA).[3][6][8] This

action effectively disrupts a critical step in the viral lifecycle.

Key mechanistic features include:
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Binding Site: Canocapavir binds to a hydrophobic pocket at the interface between HBc

dimers, strengthening their interaction.[3]

Allosteric Modulation: This binding induces a conformational change in the HBc linker region,

causing the C-terminus to be exposed on the capsid's exterior.[3][9] This allosteric effect is

believed to be crucial to its antiviral activity.[3]

Inhibition of Viral Replication: By promoting the formation of empty capsids, Canocapavir
prevents the encapsidation of pgRNA, a necessary step for viral DNA synthesis.[1][7][9]

Disruption of Viral Particle Formation: The drug interferes with the interaction between HBc

and the HBV large surface protein, leading to a decrease in the production of empty virions.

[9] It also markedly reduces the egress of naked capsids from the cell.[7][9]
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Caption: Mechanism of Action of Canocapavir on the HBV Lifecycle.

Data Presentation: Preclinical and Clinical Findings
In Vitro Antiviral Activity
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Preclinical studies in cell-based assays have demonstrated Canocapavir's potent and pan-

genotypic anti-HBV effects.[6][8]

Cell Line EC50 Reference

HepG2.2.15 10 nM [5]

HepAD38 12 nM [5]

Phase 1 First-in-Human Study in Healthy Subjects
(NCT04220801)
This randomized, double-blind, placebo-controlled study evaluated the safety and

pharmacokinetics of Canocapavir in healthy adult subjects. The study included single

ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[4][10]

Table 1: Phase 1 Dosing Cohorts in Healthy Subjects[10]

Study Arm Dosing Regimen Dose Levels (mg)

Single Ascending Dose (SAD) Single oral dose 25, 75, 150, 300, 450

Multiple Ascending Dose

(MAD)
Once daily for 14 days 75, 150, 300

Key Findings:

Safety: Canocapavir was well tolerated at all dose levels.[4][10] The most common adverse

event was a mild increase in alanine aminotransferase (ALT).[4][5] No dose dependency was

observed in the incidence or intensity of adverse events.[4][10]

Pharmacokinetics: The mean plasma area under the curve (AUC) and maximum

concentration (Cmax) increased in a dose-proportional manner.[4][10] Food was found to

have an effect on its absorption.[10]
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Phase 1b Study in Chronic Hepatitis B Patients
(NCT05470829)
This study assessed the safety, pharmacokinetics, and antiviral activity of Canocapavir in
treatment-naive, noncirrhotic CHB patients over 28 days.[6][11]

Table 2: Pharmacokinetic Parameters in CHB Patients (Day 28)[6][11]

Dose Group
Mean Plasma Trough
Concentration (Fold of
paEC50)

Accumulation Rate

50 mg 2.7x 1.26 - 1.99

100 mg 7.0x 1.26 - 1.99

200 mg 14.6x 1.26 - 1.99

protein-binding adjusted EC50

= 135 ng/mL[6][11]

Table 3: Antiviral Activity in CHB Patients (Mean Maximum Decline from Baseline at Day 28)

[11][12]

Dose Group
HBV DNA Decline
(log10 IU/mL)

pgRNA Decline
(log10 copies/mL)

HBcrAg Decline
(log10 kU/mL)

50 mg -1.54 -1.53 -0.30

100 mg -2.50 -2.35 -0.61

200 mg -2.75 -2.34 -0.51

Placebo -0.47 -0.17 -0.38

Key Findings:

Safety: The drug was well tolerated, with most adverse reactions being grade I or II in

severity.[6][11] No serious adverse events were reported.[6]
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Antiviral Efficacy: Canocapavir demonstrated significant, dose-dependent reductions in HBV

DNA and pgRNA levels after 28 days of treatment.[6][11][12] Reductions in Hepatitis B core-

related antigen (HBcrAg) were also observed, particularly at higher doses.[8][12] However,

no significant decreases in HBsAg or HBeAg levels were seen within the 28-day treatment

period.[8]

Phase 2 and 3 Clinical Development
Phase II trial data showed that after 24 weeks of treatment with 100 mg of Canocapavir
combined with Entecavir (ETV), 82.1% of subjects achieved a Complete Virological Response

(HBV DNA ≤ 10 IU/mL), significantly higher than the 14.3% rate in the ETV monotherapy group.

[13] Based on these promising results, Canocapavir has progressed to Phase III clinical trials.

[2][13]

Experimental Protocols
In Vitro Antiviral Activity Assay

Cell Lines: HepAD38 cells, which are HepG2 cells containing an integrated copy of the HBV

genome under the control of a tetracycline-repressible promoter, were used.[3]

Methodology:

HBV replication was induced in HepAD38 cells by withdrawing tetracycline from the

culture medium.[3]

Cells were then treated with varying concentrations of Canocapavir for a specified period

(e.g., 2-3 days).[3][7]

After treatment, intracellular capsid-associated HBV DNA was extracted and quantified

using real-time PCR to determine the extent of viral replication inhibition.[3]

Cellular toxicity was concurrently assessed to ensure that the observed antiviral effect was

not due to cell death.[3]

Phase 1b Clinical Trial Protocol (NCT05470829)
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Study Design: A double-blind, randomized, placebo-controlled, multiple-dose escalation

study.[6][11]

Patient Population: Treatment-naive, noncirrhotic adult patients with chronic hepatitis B.[11]

Procedure:

Patients were enrolled and divided into three cohorts of ten patients each.[12]

Within each cohort, patients were randomized in a 4:1 ratio to receive either Canocapavir
or a matching placebo.[11][12]

The study followed a dose-escalation design, with cohorts receiving 50 mg, 100 mg, or

200 mg of Canocapavir or placebo, administered orally once daily for 28 consecutive

days.[11][12]

Assessments:

Safety and Tolerability: Monitored through adverse event reporting, vital signs, physical

examinations, electrocardiograms (ECGs), and clinical laboratory tests.[10]

Pharmacokinetics (PK): Plasma samples were collected at various time points to

determine PK parameters such as trough concentrations.[6]

Antiviral Activity: Serum levels of HBV DNA, pgRNA, HBsAg, HBeAg, and HBcrAg were

measured at baseline and throughout the treatment period.[12]
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Caption: Workflow of the Phase 1b Clinical Trial for Canocapavir.
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Conclusion
Early research on Canocapavir (ZM-H1505R) establishes it as a promising novel CpAM for the

treatment of chronic hepatitis B. Its unique pyrazole structure and distinct mechanism of action,

which involves inducing the formation of non-functional empty capsids, translate to potent

antiviral activity in both in vitro and in vivo settings.[1][3][5] Phase 1 clinical trials in healthy

volunteers and CHB patients have demonstrated that Canocapavir is safe, well-tolerated, and

exhibits a predictable pharmacokinetic profile with significant dose-dependent reductions in

HBV DNA and pgRNA.[4][6] These encouraging early findings support its continued

development in later-phase clinical trials, both as a monotherapy and as a potential

cornerstone of combination therapies aimed at achieving a functional cure for HBV.[12][13]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.springermedizin.de/safety-tolerability-pharmacokinetics-and-antiviral-activity-of-t/24631968
https://www.springermedizin.de/safety-tolerability-pharmacokinetics-and-antiviral-activity-of-t/24631968
https://www.springermedizin.de/safety-tolerability-pharmacokinetics-and-antiviral-activity-of-t/24631968
https://pubmed.ncbi.nlm.nih.gov/37243280/
https://pubmed.ncbi.nlm.nih.gov/37243280/
https://pubmed.ncbi.nlm.nih.gov/39132049/
https://pubmed.ncbi.nlm.nih.gov/39132049/
https://pubmed.ncbi.nlm.nih.gov/39132049/
https://pubmed.ncbi.nlm.nih.gov/36927420/
https://pubmed.ncbi.nlm.nih.gov/36927420/
https://pubmed.ncbi.nlm.nih.gov/36927420/
https://www.prnewswire.com/news-releases/zhimeng-biopharma-will-report-positive-phase-1b-trial-results-on-its-hbv-capsid-inhibitor-zm-h1505r-in-the-upcoming-international-liver-congress-301567111.html
https://www.prnewswire.com/news-releases/zhimeng-biopharma-will-report-positive-phase-1b-trial-results-on-its-hbv-capsid-inhibitor-zm-h1505r-in-the-upcoming-international-liver-congress-301567111.html
http://core-biopharma.com/news/73.html
http://core-biopharma.com/news/73.html
http://core-biopharma.com/news/73.html
https://www.benchchem.com/product/b10857848#early-research-findings-on-canocapavir-zm-h1505r
https://www.benchchem.com/product/b10857848#early-research-findings-on-canocapavir-zm-h1505r
https://www.benchchem.com/product/b10857848#early-research-findings-on-canocapavir-zm-h1505r
https://www.benchchem.com/product/b10857848#early-research-findings-on-canocapavir-zm-h1505r
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10857848?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857848?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857848?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

